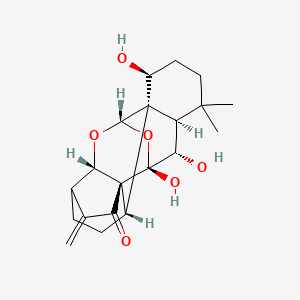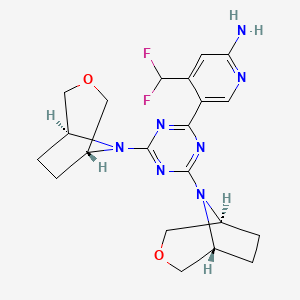
炔丙基-PEG4-磺酸
描述
Propargyl-PEG4-sulfonic acid is a PEG-based linker that can be used in the synthesis of reagents . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group in Propargyl-PEG4-sulfonic acid can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-sulfonic acid is C11H20O7S . It contains a propargyl group and a sulfonic acid . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-sulfonic acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key part of the synthesis process of Propargyl-PEG4-sulfonic acid .Physical And Chemical Properties Analysis
Propargyl-PEG4-sulfonic acid is a PEG derivative containing a propargyl group and a sulfonic acid . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用
生物偶联
炔丙基-PEG4-磺酸可用于生物偶联 {svg_1}. 这涉及将两个生物分子化学连接在一起的过程,是许多生物学研究和药物开发过程中的关键步骤 {svg_2}.
合成砌块
该化合物可以作为合成小分子的砌块 {svg_3}. 这意味着它可以用于以逐步的方式构建更复杂的分子,这是有机化学中的一个基本过程 {svg_4}.
3. 小分子和/或生物分子的缀合物 炔丙基-PEG4-磺酸可用于创建小分子和/或生物分子的缀合物 {svg_5}. 这些缀合物可用于多种应用,包括药物递送、诊断和治疗 {svg_6}.
4. 化学生物学和药物化学工具化合物 该化合物可用于创建用于化学生物学和药物化学的工具化合物 {svg_7}. 这些工具化合物可用于探测生物系统,帮助研究人员了解生物过程并开发新药 {svg_8}.
点击化学
炔丙基-PEG4-磺酸中的炔丙基可以与含叠氮化物的化合物或生物分子通过铜催化的叠氮化物-炔烃点击化学反应,生成稳定的三唑键 {svg_9}. 这种“点击”反应由于其高产率和特异性,被广泛应用于化学生物学和材料科学 {svg_10}.
6. 杂双功能聚(乙二醇)衍生物的合成 炔丙基-PEG4-磺酸可用于合成炔丙基末端杂双功能聚(乙二醇)(PEG)衍生物 {svg_11}. 这些衍生物在生物医学领域有广泛的应用,包括药物递送和组织工程 {svg_12}.
生物医学应用
由于其低毒性、良好的亲水性、优异的生物相容性和生物降解性,炔丙基-PEG4-磺酸可用于各种生物医学应用 {svg_13}. 这些包括蛋白质修饰、PEG-药物缀合物、聚合物胶束和组织工程和再生医学中的 3-D 支架材料 {svg_14}.
合成中间体和砌块
炔丙基是一个高度通用的部分,将其引入小分子砌块中开辟了进一步修饰的新合成途径 {svg_15}. 这使得炔丙基-PEG4-磺酸成为合成更复杂结构的宝贵化合物 {svg_16}.
作用机制
Target of Action
Propargyl-PEG4-sulfonic acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis process of PROTACs .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG4-sulfonic acid is the ubiquitin-proteasome system . PROTACs, which are synthesized using Propargyl-PEG4-sulfonic acid, exploit this system to selectively degrade target proteins .
Pharmacokinetics
The compound is a peg-based protac linker , and PEGylation is known to improve the solubility and stability of drugs, potentially enhancing their bioavailability .
Result of Action
The primary result of the action of Propargyl-PEG4-sulfonic acid is the selective degradation of target proteins . This is achieved through the synthesis of PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its degradation .
Action Environment
Environmental factors that could influence the action of Propargyl-PEG4-sulfonic acid include conditions that affect the stability of the compound and the efficiency of the click chemistry reaction. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry . Additionally, the compound should be stored under recommended conditions to maintain its stability .
安全和危害
未来方向
Propargyl-PEG4-sulfonic acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This opens up new possibilities for its use in a variety of biomedical applications .
生化分析
Biochemical Properties
The propargyl group in Propargyl-PEG4-Sulfonic acid can interact with azide-bearing compounds or biomolecules . This interaction occurs via copper-catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage . This reaction is highly specific and efficient, making Propargyl-PEG4-Sulfonic acid a valuable tool in biochemical research.
Cellular Effects
The effects of Propargyl-PEG4-Sulfonic acid on cells are largely determined by the biomolecules it is conjugated to through the Click Chemistry reaction. The hydrophilic PEG spacer can enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG4-Sulfonic acid is primarily based on its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This reaction can be used to modify proteins, nucleic acids, and other biomolecules, influencing their function at the molecular level.
Transport and Distribution
The transport and distribution of Propargyl-PEG4-Sulfonic acid within cells and tissues would be influenced by the biomolecules it is conjugated to. The hydrophilic PEG spacer could enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .
属性
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYOZNIORDONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250516 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-29-7 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)





